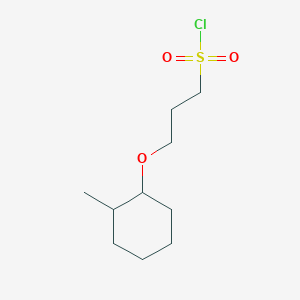
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride, also known by its linear formula CH₃CH₂CH₂SO₂Cl, is a chemical compound with the CAS number 10147-36-1 . It belongs to the class of sulfonyl chlorides, which are versatile reagents in organic synthesis.
Preparation Methods
a. Synthetic Routes
The synthesis of 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reaction of 3-hydroxypropane-1-sulfonyl chloride with 2-methylcyclohexanol. The hydroxyl group of the alcohol reacts with the sulfonyl chloride, resulting in the formation of the desired compound.
b. Reaction Conditions
The reaction typically occurs under anhydrous conditions, using a suitable solvent (such as dichloromethane or chloroform). Acidic conditions facilitate the reaction, and the addition of a base (such as triethylamine) helps neutralize the hydrogen chloride byproduct.
c. Industrial Production
While industrial-scale production methods may vary, the synthetic route described above serves as the basis for large-scale manufacturing.
Chemical Reactions Analysis
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles (e.g., amines, alcohols, or thiols).
Oxidation and Reduction: The compound may be oxidized or reduced under specific conditions.
Common Reagents: Nucleophiles (e.g., amines), Lewis acids (e.g., AlCl₃), and bases (e.g., triethylamine) are commonly used in reactions involving this compound.
Scientific Research Applications
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride finds applications in:
Organic Synthesis: It serves as a versatile intermediate for the preparation of other compounds.
Medicinal Chemistry: Researchers use it to synthesize bioactive molecules and pharmaceuticals.
Agrochemicals: It plays a role in the development of pesticides and herbicides.
Mechanism of Action
The compound’s mechanism of action depends on the specific context. It may act as a reactive intermediate, participate in covalent bonding, or modify biological macromolecules. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to its specific substituents, similar sulfonyl chlorides include p-toluenesulfonyl chloride and methanesulfonyl chloride.
Properties
Molecular Formula |
C10H19ClO3S |
|---|---|
Molecular Weight |
254.77 g/mol |
IUPAC Name |
3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-9-5-2-3-6-10(9)14-7-4-8-15(11,12)13/h9-10H,2-8H2,1H3 |
InChI Key |
LQGJQLNRFXQAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















